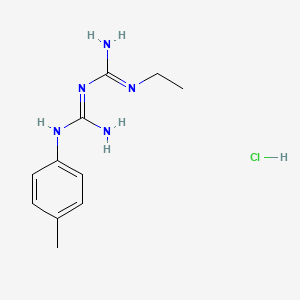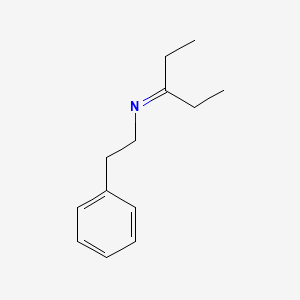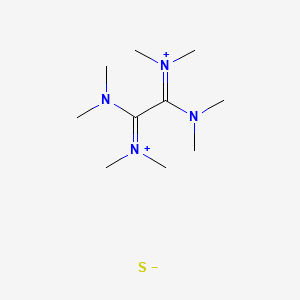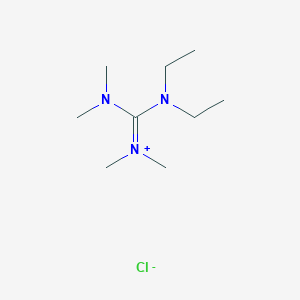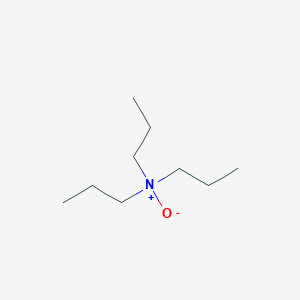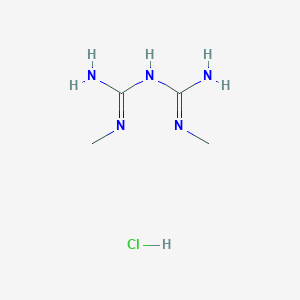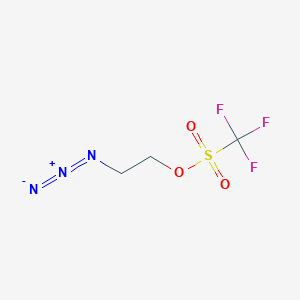
2-Azidoethyl trifluoromethanesulfonate
Vue d'ensemble
Description
2-Azidoethyl trifluoromethanesulfonate is a chemical compound known for its reactivity and versatility in organic synthesis. It is often used as an alkylating agent due to its ability to introduce azide groups into various substrates. The compound is characterized by the presence of an azido group (-N₃) and a trifluoromethanesulfonate group (-OSO₂CF₃), which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-azidoethyl trifluoromethanesulfonate typically involves the reaction of 2-azidoethanol with triflic anhydride. The reaction is carried out in a solvent such as dichloromethane at low temperatures to ensure high yield and purity . The general reaction scheme is as follows:
[ \text{2-azidoethanol} + \text{triflic anhydride} \rightarrow \text{this compound} ]
Industrial production methods may involve continuous flow protocols to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
2-Azidoethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the azido group is replaced by other nucleophiles.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reagents like triphenylphosphine in the Staudinger reaction.
Common reagents and conditions used in these reactions include copper(I) catalysts for cycloadditions and triphenylphosphine for reductions. Major products formed from these reactions include triazoles and amines.
Applications De Recherche Scientifique
2-Azidoethyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2-azidoethyl trifluoromethanesulfonate exerts its effects is primarily through its reactivity as an azide donor. The azido group can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole product . The trifluoromethanesulfonate group acts as a good leaving group, making the compound highly reactive in substitution reactions.
Comparaison Avec Des Composés Similaires
2-Azidoethyl trifluoromethanesulfonate can be compared with other azido compounds such as 2-azidopropyl trifluoromethanesulfonate and 2-azidoethyl iodide . While all these compounds contain the azido group, this compound is unique due to the presence of the trifluoromethanesulfonate group, which enhances its reactivity and makes it a more efficient alkylating agent. Similar compounds include:
- 2-Azidopropyl trifluoromethanesulfonate
- 2-Azidoethyl iodide
- 2-Azidoethyl benzene
These compounds share similar reactivity patterns but differ in their leaving groups and overall reactivity.
Propriétés
IUPAC Name |
2-azidoethyl trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F3N3O3S/c4-3(5,6)13(10,11)12-2-1-8-9-7/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFYJRZEAUCLGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COS(=O)(=O)C(F)(F)F)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Vinyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B8045595.png)
![4-Carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide](/img/structure/B8045616.png)
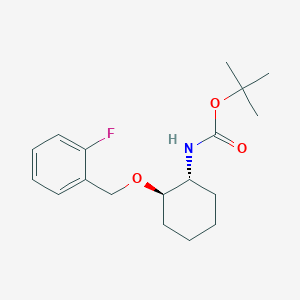

![3-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]propanoic acid](/img/structure/B8045638.png)
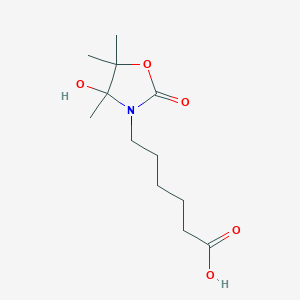
![[4-(4-Oxooctahydroquinolin-1-yl)phenyl]acetonitrile](/img/structure/B8045646.png)
